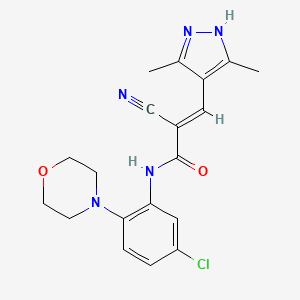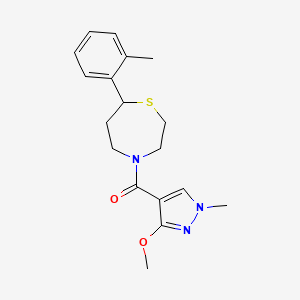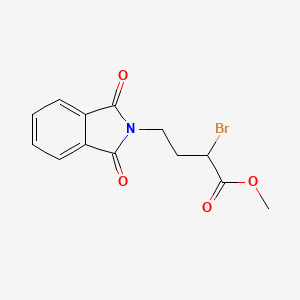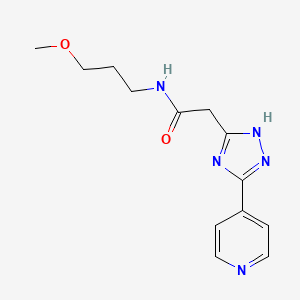![molecular formula C18H14ClN3O3S B2877857 7-chloro-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105215-65-3](/img/structure/B2877857.png)
7-chloro-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic compound with intriguing properties. It is characterized by a complex structure containing various functional groups, making it a valuable target in pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves several key steps:
Formation of the 1,2,4-oxadiazole ring: : This step often involves the reaction of a nitrile with hydroxylamine to form the 1,2,4-oxadiazole ring under acidic or basic conditions.
Functionalization of the phenyl ring: : Methylthio groups are typically introduced via nucleophilic substitution reactions.
Construction of the benzo[b][1,4]oxazinone moiety: : This can involve cyclization reactions where intermediate compounds undergo intramolecular reactions to form the oxazinone ring.
Final assembly: : The different fragments are combined under controlled conditions, often using coupling agents and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound would typically optimize the above synthetic routes for scalability, efficiency, and cost-effectiveness. This might involve using continuous flow chemistry techniques, catalytic processes, and automated systems to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The methylthio group can undergo oxidation to form sulfoxide or sulfone derivatives.
Reduction: : The nitro groups, if present, can be reduced to amines using reagents like hydrogen gas with a palladium catalyst.
Substitution: : The compound can undergo electrophilic or nucleophilic substitutions, particularly at the chloro and methylthio positions.
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) for oxidation of the methylthio group.
Reduction: : Hydrogen gas with a palladium catalyst for nitro group reduction.
Substitution: : Nucleophiles such as amines or thiols for substitution reactions.
Sulfoxides and sulfones: : From oxidation of the methylthio group.
Amines: : From reduction of nitro groups.
Substituted derivatives: : From various substitution reactions at reactive sites.
Scientific Research Applications
Chemistry: In chemistry, 7-chloro-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is used as a starting material or intermediate in the synthesis of more complex molecules. Its unique structure makes it a versatile building block.
Biology: Biologically, this compound can be used to study enzyme interactions and receptor binding due to its diverse functional groups. It can act as a probe to investigate biological pathways and mechanisms.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its structural complexity allows for the fine-tuning of its pharmacological properties.
Industry: Industrially, this compound can be used in the development of new materials, agrochemicals, and specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 7-chloro-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its effects is often related to its ability to interact with specific molecular targets:
Molecular Targets: : The compound may bind to enzymes, receptors, or DNA, affecting their function.
Pathways Involved: : It can modulate signaling pathways, enzyme activities, and gene expression, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds:
4-chloro-3-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: : Similar structure with a different chloro position.
7-chloro-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-thione: : Similar structure but with a thione group instead of oxazinone.
Uniqueness: What sets 7-chloro-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one apart is the combination of the oxadiazole and oxazinone rings, which confer unique reactivity and biological activity. This structural motif allows it to participate in a wide range of chemical reactions and biological interactions, making it a compound of significant interest in various fields.
Properties
IUPAC Name |
7-chloro-4-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c1-26-13-5-2-11(3-6-13)18-20-16(25-21-18)9-22-14-7-4-12(19)8-15(14)24-10-17(22)23/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQFTZRDBMWBNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N5-(3-chloro-4-fluorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2877774.png)
![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2877777.png)
![2-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2877778.png)
![2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2877780.png)
![1-(oxan-4-yl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2877781.png)




![N-[1-(4-Methylsulfonylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2877787.png)
![1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride](/img/structure/B2877788.png)

![N-[2-[2-(2-Oxaspiro[5.5]undecane-5-carbonylamino)ethyldisulfanyl]ethyl]-2-oxaspiro[5.5]undecane-5-carboxamide](/img/structure/B2877792.png)
![(E)-2-(4-methoxyphenyl)-5-(naphthalen-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2877796.png)
